molecular formula C18H19NO5 B579624 Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate CAS No. 18986-14-6

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

Cat. No. B579624
CAS RN: 18986-14-6
M. Wt: 329.352
InChI Key: DZVFTJRZQKBUDW-UHFFFAOYSA-N
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Description

“Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate” seems to be a specific organic compound, likely used in chemical research or industry. It is a derivative of pyridine dicarboxylate .

properties

IUPAC Name

diethyl 4-phenylmethoxypyridine-2,6-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO5/c1-3-22-17(20)15-10-14(11-16(19-15)18(21)23-4-2)24-12-13-8-6-5-7-9-13/h5-11H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZVFTJRZQKBUDW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC(=N1)C(=O)OCC)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90699780
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diethyl 4-(Benzyloxy)pyridine-2,6-dicarboxylate

CAS RN

18986-14-6
Record name Diethyl 4-(benzyloxy)pyridine-2,6-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90699780
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4 (6.88 g, 28 mmol) in acetonitrile and K2CO3 (6.31 g, 45 mmol) was carefully added benzyl bromide (3.34 mL, 27 mmol). The resulting solution was stirred at 82° C. under reflux overnight. The reaction was stopped by filtration of K2CO3 and the solvent was removed under reduced pressure. The solid obtained was recrystallized from hot hexanes to yield 96% of the product as a white solid.
Name
Quantity
6.88 g
Type
reactant
Reaction Step One
Name
Quantity
6.31 g
Type
reactant
Reaction Step Two
Quantity
3.34 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Yield
96%

Citations

For This Compound
4
Citations
RA Fallahpour, EC Constable - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
4-Substituted-2,6-diacetylpyridines 2–4 have been synthesised; by using the Kröhnke-methodology, chalcone and methylacylpyridinium salts have been reacted to yield 4′-ethoxy-2,2…
Number of citations: 25 pubs.rsc.org
E Busto, A González-Álvarez, V Gotor-Fernández… - Tetrahedron, 2010 - Elsevier
A family of pyridine based dialdehydes has been efficiently prepared starting from chelidamic acid by chemical modification of its 4-hydroxyl group. The condensation of these …
Number of citations: 36 www.sciencedirect.com
KM Lincoln - 2015 - search.proquest.com
Biochemical studies: Transition metal-ion misregulation, in conjunction with oxidative stress and peptide aggregation, has been implicated in multiple neurodegenerative diseases. In …
Number of citations: 3 search.proquest.com
MAP Dillundé - Design and Synthesis of Organic Sensitizers for Dye … - tdx.cat
6. Supramolecular Chemistry Applied to DSSC Page 184 6. Supramolecular Chemistry Applied to DSSC 6.1. General Introduction 169 6.2. Paper VI: Heterosupramolecular Self-…
Number of citations: 3 www.tdx.cat

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